Spirotetramat functions as a lipid biosynthesis inhibitor in insects []. This means it disrupts the process by which insects produce essential fats and oils needed for growth, development, and reproduction. This disrupts their normal functioning and ultimately leads to death [].
Research has shown spirotetramat to be effective against a variety of parasitic sucking insects, particularly aphids and whiteflies [, ]. It demonstrates good activity against even the most important aphid species []. Studies have also found it to be effective on specific stages of these pests, with a strong impact on immature stages like nymphs [].
Research suggests that spirotetramat poses a relatively low risk to the environment. Studies indicate that it is unlikely to contaminate groundwater and does not accumulate significantly in soil or air []. This makes it a potentially attractive option for Integrated Pest Management (IPM) programs, which seek to control pests while minimizing environmental harm [].
Spirotetramat is a synthetic insecticide belonging to the class of spirocyclic tetronic acids. Its chemical name is cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonate, and it has the molecular formula C21H27NO5. This compound is characterized by its unique spirocyclic structure that contributes to its biological activity as an insecticide, particularly against various pests, including aphids and spider mites. Spirotetramat operates through a mode of action that inhibits key metabolic processes in target insects, making it effective in agricultural pest management .
Spirotetramat acts as an acetyl-CoA carboxylase (ACC) inhibitor [, ]. ACC is a key enzyme in the biosynthesis of fatty acids, which are essential components of insect cell membranes and other vital functions []. By inhibiting ACC, spirotetramat disrupts the insect's ability to produce fatty acids, ultimately leading to growth inhibition, reduced reproduction, and death [, ]. This mode of action falls under Insecticide Resistance Action Committee (IRAC) Group 23 [].
The primary metabolic reaction of spirotetramat involves the hydrolytic cleavage of the carbonate ester bond, leading to the formation of spirotetramat-enol, which is the major metabolite identified in various studies. Other significant reactions include:
The degradation of spirotetramat is influenced by environmental factors such as pH and temperature, with hydrolysis rates increasing at higher pH levels .
Spirotetramat exhibits potent biological activity as an insecticide by inhibiting the enzyme acetyl-CoA carboxylase, which plays a crucial role in fatty acid synthesis. This inhibition disrupts lipid metabolism in insects, leading to their eventual death. The compound is particularly effective against pests like aphids and spider mites, which are common agricultural nuisances. Its ambimobile properties allow it to move within plants, providing systemic protection against infestations .
The synthesis of spirotetramat typically involves multi-step organic reactions, including:
Specific synthetic pathways may vary among research groups but generally follow established organic synthesis protocols for creating complex cyclic compounds .
Spirotetramat is primarily used in agriculture as an insecticide for controlling a variety of pests on crops such as cotton, apples, and potatoes. Its effectiveness and relatively low toxicity to non-target organisms make it a preferred choice for integrated pest management strategies. The compound's unique properties allow it to be absorbed and translocated within plants, providing long-lasting pest control .
Research has indicated that spirotetramat interacts with various biological systems beyond its target pests. Studies have shown potential cytotoxic and genotoxic effects on model plants, suggesting that while it is effective against pests, care must be taken regarding its environmental impact. Additionally, interactions with other pesticides and environmental factors can influence its efficacy and degradation rates in agricultural settings .
Spirotetramat shares structural similarities with several other compounds used in pest control. Here are some notable comparisons:
Compound | Structure Type | Mode of Action | Unique Features |
---|---|---|---|
Spinosad | Macrolide | Nicotinic acetylcholine receptor agonist | Derived from natural sources; affects nervous system |
Clothianidin | Neonicotinoid | Nicotinic acetylcholine receptor agonist | Systemic action; broad-spectrum efficacy |
Abamectin | Avermectin | GABA receptor agonist | Derived from soil bacteria; neurotoxic effects |
Flonicamid | Pyridine | Inhibits feeding behavior | Selective for specific pests; minimal impact on beneficial insects |
Spirotetramat's distinct mechanism of action—specifically its inhibition of acetyl-CoA carboxylase—sets it apart from these similar compounds, which often act on different neurophysiological pathways .
Irritant;Health Hazard;Environmental Hazard